molecular formula C8H13ClN2O2 B2422946 (S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride CAS No. 1640848-91-4

(S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride

Cat. No.: B2422946
CAS No.: 1640848-91-4
M. Wt: 204.65 g/mol
InChI Key: OTASNOUEUZXFLF-OGFXRTJISA-N
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Description

(S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride is a chemical compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group, a hydroxyl group, and a methoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxypyridine and an amino alcohol precursor.

    Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium or platinum. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.

    Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification systems can enhance the yield and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(2-methoxypyridin-4-yl)ethanol: Lacks the dihydrochloride component but shares a similar core structure.

    2-Methoxypyridine: A simpler compound that forms the basis for the synthesis of more complex derivatives.

    Amino Alcohols: A broad class of compounds with similar functional groups but varying structures.

Uniqueness

(S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride is unique due to its specific combination of functional groups and stereochemistry

Properties

CAS No.

1640848-91-4

Molecular Formula

C8H13ClN2O2

Molecular Weight

204.65 g/mol

IUPAC Name

(2S)-2-amino-2-(2-methoxypyridin-4-yl)ethanol;hydrochloride

InChI

InChI=1S/C8H12N2O2.ClH/c1-12-8-4-6(2-3-10-8)7(9)5-11;/h2-4,7,11H,5,9H2,1H3;1H/t7-;/m1./s1

InChI Key

OTASNOUEUZXFLF-OGFXRTJISA-N

SMILES

COC1=NC=CC(=C1)C(CO)N.Cl.Cl

Isomeric SMILES

COC1=NC=CC(=C1)[C@@H](CO)N.Cl

Canonical SMILES

COC1=NC=CC(=C1)C(CO)N.Cl

solubility

not available

Origin of Product

United States

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